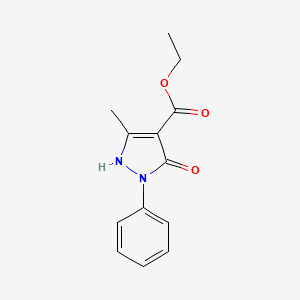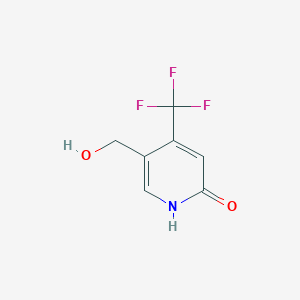
5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one is a compound of significant interest in the field of organic chemistry. This compound features a pyridinone core substituted with a hydroxymethyl group at the 5-position and a trifluoromethyl group at the 4-position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of pyridinone derivatives. This method utilizes trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2X) under radical conditions . The reaction conditions often require the presence of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale synthesis often requires the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to meet industrial standards and regulations.
化学反应分析
Types of Reactions
5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The pyridinone core can be reduced to a dihydropyridine derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and water.
Reduction: NaBH4, LiAlH4, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one.
Reduction: 5-(Hydroxymethyl)-4-(trifluoromethyl)dihydropyridine.
Substitution: 5-(Hydroxymethyl)-4-(substituted)pyridin-2(1H)-one derivatives.
科学研究应用
5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively penetrate cell membranes and reach intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, facilitating binding interactions with enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)-4-methylpyridin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Hydroxymethyl)-4-(chloromethyl)pyridin-2(1H)-one: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in biological activity and stability.
5-(Hydroxymethyl)-4-(bromomethyl)pyridin-2(1H)-one:
Uniqueness
The presence of the trifluoromethyl group in 5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one imparts unique properties, such as increased lipophilicity, metabolic stability, and resistance to oxidative degradation. These characteristics make it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science .
属性
分子式 |
C7H6F3NO2 |
|---|---|
分子量 |
193.12 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-4-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-6(13)11-2-4(5)3-12/h1-2,12H,3H2,(H,11,13) |
InChI 键 |
KNLSIBGUPRDWOC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CNC1=O)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12510438.png)
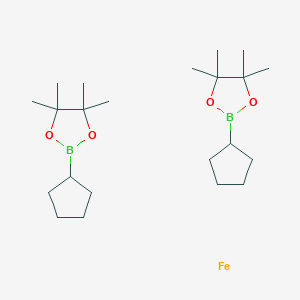
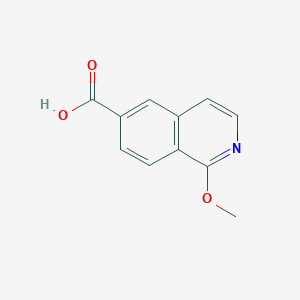
![N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12510454.png)
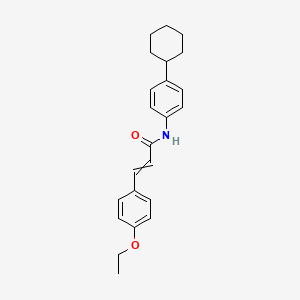


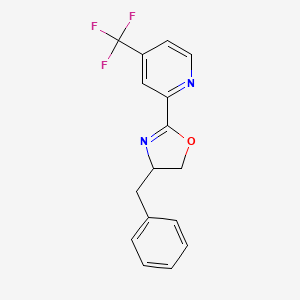
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)
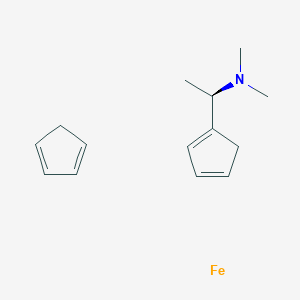

![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
